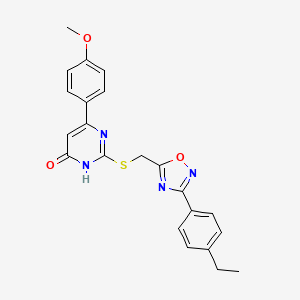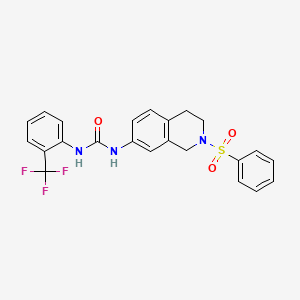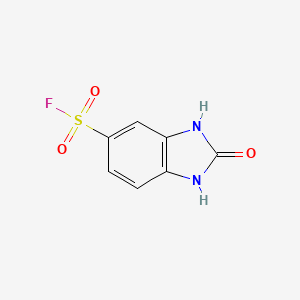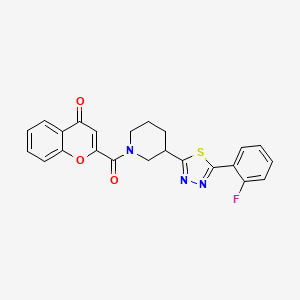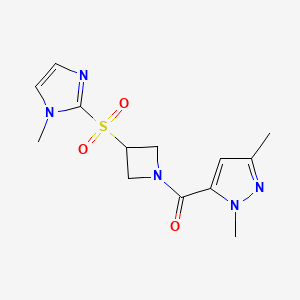
(1,3-dimethyl-1H-pyrazol-5-yl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Several research studies have investigated the synthesis of related pyrazole-containing compounds. For instance, Luo et al. synthesized derivatives containing 3-methyl-1H-pyrazol-5-yl as intermediates for enhancing the herbicidal potency of quinclorac . These compounds were confirmed using techniques such as melting point determination, 1H NMR, 13C NMR, and HRMS. The compound 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate was even determined by X-ray diffraction. The study demonstrated promising herbicidal activity against barnyard grass.
Scientific Research Applications
Antibacterial and Antimycobacterial Activities
Imidazole, a core component of this compound, has been found to exhibit antibacterial and antimycobacterial properties . This suggests that the compound could potentially be used in the development of new antibacterial and antimycobacterial drugs.
Anti-inflammatory Properties
Imidazole derivatives have been reported to show anti-inflammatory activities . Therefore, this compound could potentially be used in the treatment of inflammatory conditions.
Antitumor Activities
The compound could potentially be used in the development of antitumor drugs, as imidazole derivatives have been found to exhibit antitumor properties .
Antidiabetic Properties
Imidazole derivatives have also been reported to show antidiabetic activities . This suggests that the compound could potentially be used in the treatment of diabetes.
Antiviral Properties
The compound could potentially be used in the development of antiviral drugs, as imidazole derivatives have been found to exhibit antiviral properties .
Antioxidant Properties
Imidazole derivatives have been reported to show antioxidant activities . This suggests that the compound could potentially be used in the treatment of conditions related to oxidative stress.
Antileishmanial and Antimalarial Activities
Some hydrazine-coupled pyrazoles, which are similar to this compound, have shown potent antileishmanial and antimalarial activities . This suggests potential applications of this compound in the treatment of leishmaniasis and malaria.
Use in Metal-Organic Frameworks (MOFs)
The compound could potentially be used in the synthesis of MOFs, which have a wide range of applications in gas storage, separation, and catalysis .
Future Directions
properties
IUPAC Name |
(2,5-dimethylpyrazol-3-yl)-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3S/c1-9-6-11(17(3)15-9)12(19)18-7-10(8-18)22(20,21)13-14-4-5-16(13)2/h4-6,10H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOJPLNBRKFMMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CC(C2)S(=O)(=O)C3=NC=CN3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3-dimethyl-1H-pyrazol-5-yl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-isopropyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2737388.png)
![2-(1-Benzothiophen-2-yl)-1-(pyrido[3,4-d]pyrimidin-4-ylamino)propan-2-ol](/img/structure/B2737389.png)
![4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2737390.png)
![1,3-dimethyl-6-propyl-5-((pyridin-2-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2737391.png)
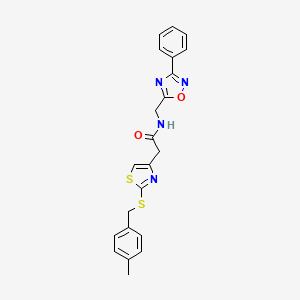
![13-(4-methoxyphenyl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione](/img/structure/B2737393.png)
![4-methyl-2-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiazole-5-carboxamide](/img/structure/B2737394.png)


